(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and phenyl groups. Key steps include:
Formation of Thiazolidinone Core: This can be achieved by reacting a suitable thiourea derivative with a haloketone under basic conditions.
Introduction of Pyrazole Group: The pyrazole moiety can be synthesized separately and then coupled with the thiazolidinone core using a condensation reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the double bonds or the pyrazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or alkylated aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Exhibits potential as an antimicrobial agent against various bacterial strains.
Anticancer Properties: Shows promise in inhibiting the growth of certain cancer cell lines.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in treating inflammatory diseases and other medical conditions.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: Inhibits key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Receptor Binding: Binds to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: Interferes with signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
- Chlorophenyl Group : The presence of the chlorophenyl group in the compound enhances its biological activity compared to similar compounds with different substituents.
- Dimethoxyphenyl Group : This group contributes to the compound’s unique chemical properties and potential applications in various fields.
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
623935-98-8 |
---|---|
Molecular Formula |
C29H24ClN3O3S2 |
Molecular Weight |
562.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H24ClN3O3S2/c1-35-24-13-8-19(16-25(24)36-2)14-15-32-28(34)26(38-29(32)37)17-21-18-33(23-6-4-3-5-7-23)31-27(21)20-9-11-22(30)12-10-20/h3-13,16-18H,14-15H2,1-2H3/b26-17- |
InChI Key |
WYOKZRWBEBLNBI-ONUIUJJFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC2=S)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=S)OC |
Origin of Product |
United States |
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